molecular formula C12H19NO3 B015116 Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 185099-67-6

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B015116
M. Wt: 225.28 g/mol
InChI Key: MENILFUADYEXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07081531B2

Procedure details

To a solution of 8-aza-bicyclo[3.2.1]octan-3-one hydrochloride (4.5 g, 0.028 mol) in 100 mL of EtOH was added carbonic acid di-tert-butyl ester (12 g, 2 eq.) and 11 mL of TEA. The resulting mixture was heated at 60° C. for 3 h. The volatile fraction was removed and the residue was partitioned between EtOAc and water. The EtOAc layer was washed with saturated sodium chloride, dried over Na2SO4 and concentrated. Silica gel column purification with 20% EtOAc in hexane gave 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (6.25 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[NH:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][C:4](=[O:10])[CH2:3]2.[C:11]([O:15][C:16](=O)[O:17]C(C)(C)C)([CH3:14])([CH3:13])[CH3:12]>CCO>[C:11]([O:15][C:16]([N:9]1[CH:6]2[CH2:7][CH2:8][CH:2]1[CH2:3][C:4](=[O:10])[CH2:5]2)=[O:17])([CH3:14])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.C12CC(CC(CC1)N2)=O
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
TEA
Quantity
11 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile fraction was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
WASH
Type
WASH
Details
The EtOAc layer was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Silica gel column purification with 20% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07081531B2

Procedure details

To a solution of 8-aza-bicyclo[3.2.1]octan-3-one hydrochloride (4.5 g, 0.028 mol) in 100 mL of EtOH was added carbonic acid di-tert-butyl ester (12 g, 2 eq.) and 11 mL of TEA. The resulting mixture was heated at 60° C. for 3 h. The volatile fraction was removed and the residue was partitioned between EtOAc and water. The EtOAc layer was washed with saturated sodium chloride, dried over Na2SO4 and concentrated. Silica gel column purification with 20% EtOAc in hexane gave 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (6.25 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[NH:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][C:4](=[O:10])[CH2:3]2.[C:11]([O:15][C:16](=O)[O:17]C(C)(C)C)([CH3:14])([CH3:13])[CH3:12]>CCO>[C:11]([O:15][C:16]([N:9]1[CH:6]2[CH2:7][CH2:8][CH:2]1[CH2:3][C:4](=[O:10])[CH2:5]2)=[O:17])([CH3:14])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.C12CC(CC(CC1)N2)=O
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
TEA
Quantity
11 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile fraction was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
WASH
Type
WASH
Details
The EtOAc layer was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Silica gel column purification with 20% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.